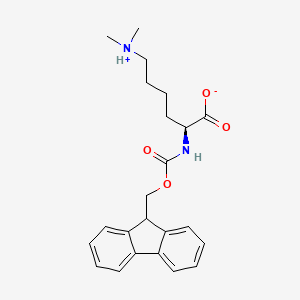![molecular formula C31H36N2O6 B7838981 (2R)-3-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B7838981.png)
(2R)-3-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the identifier “(2R)-3-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid” is known as Sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(isopropylsulfanyl)oxane-2-carboxylate. This compound is a derivative of oxane and contains multiple hydroxyl groups, making it a polyhydroxy compound. It is often used in various chemical and biological applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(isopropylsulfanyl)oxane-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with a suitable oxane derivative.
Isopropylsulfanyl Group Introduction: The isopropylsulfanyl group is introduced via a substitution reaction, where a suitable leaving group on the oxane ring is replaced by the isopropylsulfanyl group.
Carboxylation: The carboxylate group is introduced through a carboxylation reaction, often using carbon dioxide under specific conditions.
Neutralization: The final step involves neutralizing the compound with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Common industrial methods include:
Batch Reactors: Used for controlled reactions with precise temperature and pressure conditions.
Continuous Flow Reactors: Employed for large-scale production, ensuring consistent quality and yield.
化学反応の分析
Types of Reactions
Sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(isopropylsulfanyl)oxane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The isopropylsulfanyl group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted oxane derivatives.
科学的研究の応用
Sodium (2S,3S,4,5R,6S)-3,4,5-trihydroxy-6-(isopropylsulfanyl)oxane-2-carboxylate has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Employed in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The compound exerts its effects through various molecular targets and pathways:
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites.
Signal Transduction: Modulates signaling pathways involved in cellular processes.
Antioxidant Activity: Scavenges free radicals, reducing oxidative stress.
類似化合物との比較
Similar Compounds
- Sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(methylsulfanyl)oxane-2-carboxylate
- Sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(ethylsulfanyl)oxane-2-carboxylate
Uniqueness
- Structural Features : The presence of the isopropylsulfanyl group distinguishes it from similar compounds.
- Reactivity : Exhibits unique reactivity patterns due to its specific functional groups.
- Applications : Its unique properties make it suitable for specialized applications in research and industry.
特性
IUPAC Name |
(2R)-3-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36N2O6/c1-18(2)13-24(28-26(34)14-31(3,4)15-27(28)35)32-16-25(29(36)37)33-30(38)39-17-23-21-11-7-5-9-19(21)20-10-6-8-12-22(20)23/h5-12,18,23,25,32H,13-17H2,1-4H3,(H,33,38)(H,36,37)/t25-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIFXCXTXPXGNH-RUZDIDTESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=C1C(=O)CC(CC1=O)(C)C)NCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=C1C(=O)CC(CC1=O)(C)C)NC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2S)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B7838899.png)
![(2S)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B7838908.png)
![(2S)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B7838913.png)
![2-[2-[2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]ethoxy]ethoxy]acetic acid](/img/structure/B7838916.png)
![2-[1-[[(2S)-1-hydroxy-4-methylpentan-2-yl]amino]ethylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B7838931.png)
![2-[1-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino]ethylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B7838935.png)
![2-[1-(3-hydroxypropylamino)ethylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B7838948.png)
![(2S)-4-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/structure/B7838963.png)
![(2S)-3-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B7838975.png)
![(2R)-4-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/structure/B7838978.png)
![N~6~-(2,4-Dinitrophenyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysine](/img/structure/B7838982.png)
![(2R)-6-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B7838988.png)
![(2S)-5-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid](/img/structure/B7838995.png)

